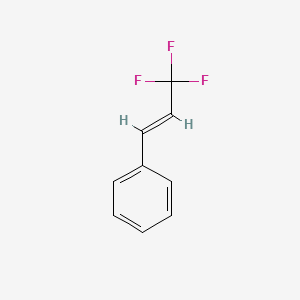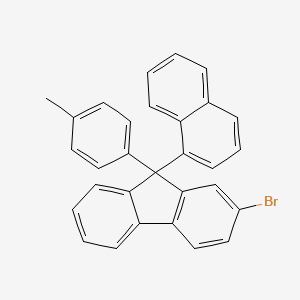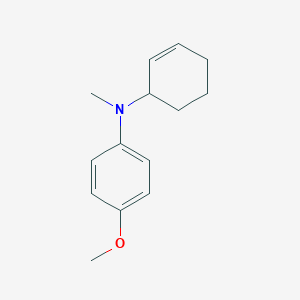
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a perfluorinated compound designed to replace perfluorooctanoic acid (PFOA) due to its environmental persistence and systemic toxicity . This compound is part of the class of per- and polyfluoroalkyl substances (PFASs), known for their strong carbon-fluorine bonds, making them highly stable and useful in various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the reaction of hexafluoropropylene oxide (HFPO) with appropriate reagents to form the desired product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the formation of the compound without unwanted by-products .
Industrial Production Methods
Industrial production of this compound involves the use of HFPO in a multi-step process to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903), which is then converted to the ammonium salt form (FRD-902) for use in various applications . This process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
科学研究应用
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has several scientific research applications:
作用机制
The mechanism of action of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves its interaction with specific molecular targets and pathways. It has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, influencing various metabolic pathways . This interaction leads to changes in liver peroxisome proliferation and other metabolic effects .
相似化合物的比较
Similar Compounds
Perfluorooctanoic acid (PFOA): The predecessor of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, known for its environmental persistence and toxicity.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another similar compound used in the production of fluoropolymers.
Uniqueness
This compound is unique due to its improved environmental profile compared to PFOA, with lower bioaccumulation and toxicity . Its strong carbon-fluorine bonds provide exceptional stability, making it highly effective in industrial applications .
属性
CAS 编号 |
78755-31-4 |
|---|---|
分子式 |
C12H5F11O3 |
分子量 |
406.15 g/mol |
IUPAC 名称 |
phenyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C12H5F11O3/c13-8(10(16,17)18,7(24)25-6-4-2-1-3-5-6)26-12(22,23)9(14,15)11(19,20)21/h1-5H |
InChI 键 |
NGWMIKDDFJVFGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)

![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)




![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
